molecular formula C47H52N2O10 B10767439 [6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

Cat. No.: B10767439
M. Wt: 804.9 g/mol
InChI Key: LQMHXQGEEUIVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10455 is a synthetic analog of arachidonoyl ethanolamide (anandamide), a naturally occurring endocannabinoid. This compound is non-fluorescent extracellularly but exhibits bright fluorescence at 530 nm inside cells due to esterase-mediated cleavage . It is primarily used in scientific research to study the transport mechanisms of endocannabinoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10455 involves multiple steps, starting with the preparation of the arachidonoyl ethanolamide backbone. The key steps include esterification and amidation reactions. The final product is obtained through a series of purification steps, including chromatography .

Industrial Production Methods

Industrial production of CAY10455 is not widely documented, as it is primarily used for research purposes. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10455 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that can be detected at 530 nm .

Mechanism of Action

CAY10455 exerts its effects by competing with arachidonoyl ethanolamide for the same transporter. Upon uptake into the cell, it is cleaved by esterases, resulting in bright fluorescence. This property makes it a valuable tool for studying the transport and intracellular processing of endocannabinoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10455 is unique due to its non-fluorescent nature outside the cell and its bright fluorescence upon intracellular cleavage. This property allows for precise studies of endocannabinoid transport and processing, making it a valuable tool in scientific research .

Properties

Molecular Formula

C47H52N2O10

Molecular Weight

804.9 g/mol

IUPAC Name

[6'-acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)

InChI Key

LQMHXQGEEUIVLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O

Origin of Product

United States

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